molecular formula C15H18N2O4S B2922458 (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 367908-33-6

(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2922458
CAS RN: 367908-33-6
M. Wt: 322.38
InChI Key: AKUAVSNKOZCVGP-BQYQJAHWSA-N
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Description

The compound is a derivative of the amino acid 4-aminobut-2-enoic acid . This is an endogenous metabolite, meaning it is naturally produced in the body . The compound also contains a tetrahydrobenzo[b]thiophene ring, which is a sulfur-containing heterocycle.

Scientific Research Applications

Synthesis and Structural Studies

The compound has been utilized in various synthetic pathways, particularly in the formation of heterocyclic compounds with potential biological activities. For instance, it was involved in the synthesis of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, which undergo intramolecular cyclization under specific conditions to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Shipilovskikh, Rubtsov, & Zalesov, 2009). Additionally, its reaction with specific reagents led to the creation of a new azo-Schiff base, which was characterized by various spectroscopic methods, demonstrating its application in structural chemistry and molecular design (Menati, Mir, & Notash, 2020).

Antimicrobial and Anticancer Studies

This compound serves as a precursor for synthesizing various heterocyclic systems with significant biological activities. It was used to synthesize compounds with antimicrobial properties, demonstrating its role in developing new therapeutic agents (Hemdan & Abd El-Mawgoude, 2015). Moreover, its derivatives have been evaluated for anticancer activity, highlighting its potential in cancer research and drug development (Abdel-Motaal, Alanzy, & Asem, 2020).

Anti-Rheumatic Potential

The compound and its derivatives have been investigated for their potential anti-rheumatic effects, showcasing the diverse therapeutic applications of such chemical structures. Research has shown significant antioxidant, analgesic, and anti-rheumatic effects, further expanding its utility in medicinal chemistry (Sherif & Hosny, 2014).

properties

IUPAC Name

ethyl 2-[[(E)-4-amino-4-oxobut-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-2-21-15(20)13-9-5-3-4-6-10(9)22-14(13)17-12(19)8-7-11(16)18/h7-8H,2-6H2,1H3,(H2,16,18)(H,17,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUAVSNKOZCVGP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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